
22-Hydroxyacuminatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxyacuminatine is a natural product found in Camptotheca acuminata with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Total Synthesis : Zhou et al. (2007) reported the total syntheses of 22-hydroxyacuminatine, achieving high overall yields using a mild cascade methodology. This synthesis presents advantages like short routes and ease of operations, indicating the compound's potential for further chemical studies and applications (Zhou, Liu, & Yao, 2007).
Synthesis and Biological Evaluation : Xiao et al. (2006) synthesized 22-hydroxyacuminatine, noting its structural resemblance to camptothecin and luotonin A. Their evaluation confirmed that 22-hydroxyacuminatine's cytotoxicity is not due to topoisomerase I inhibition, suggesting different mechanisms of action compared to similar compounds (Xiao, Antony, Pommier, & Cushman, 2006).
Concise Synthesis Methodology : Babjak et al. (2006) developed a short, efficient synthesis method for 22-hydroxyacuminatine, demonstrating the compound's accessibility for research and potential pharmaceutical applications (Babjak, Kanazawa, Anderson, & Greene, 2006).
Biological Applications
Cytotoxic Properties : The study by Xiao et al. (2006) also highlighted 22-hydroxyacuminatine's cytotoxic properties, which are significant for understanding its potential therapeutic uses in cancer treatment (Xiao et al., 2006).
Comparison with Other Compounds : The resemblance of 22-hydroxyacuminatine to camptothecin and luotonin A, as noted by Xiao et al. (2006), provides a basis for comparative studies in pharmacology and toxicology (Xiao et al., 2006).
properties
Product Name |
22-Hydroxyacuminatine |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
19-(hydroxymethyl)-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C20H14N2O2/c23-11-13-5-3-6-15-16(13)9-18-19-14(10-22(18)20(15)24)8-12-4-1-2-7-17(12)21-19/h1-9,23H,10-11H2 |
InChI Key |
FIAAPZRVXZOWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(C=CC=C5C(=O)N41)CO |
synonyms |
22-hydroxyacuminatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)
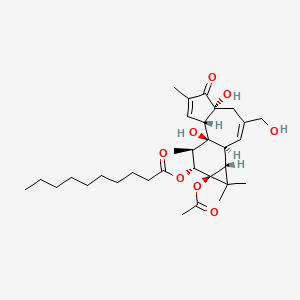
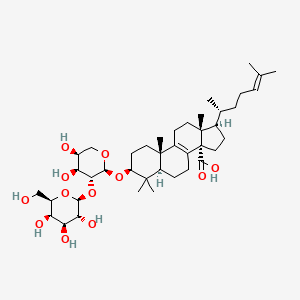


![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)
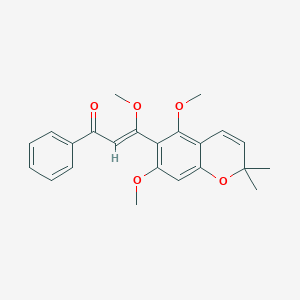
![TG(16:0/16:1(9Z)/20:0)[iso6]](/img/structure/B1242945.png)

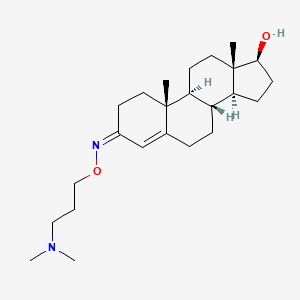

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242952.png)
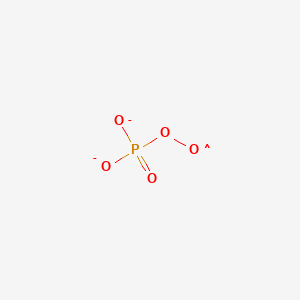
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)